tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate

SuFEx click chemistry sulfonyl fluoride stability covalent warhead design

Covalent probe design is hindered by the absence of a single building block that combines a SuFEx warhead, conformational rigidity, and an orthogonal conjugation handle. tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate (CAS 2169140-49-0) solves this. • Integrates fluorosulfonyl (SuFEx), cyclopropane (metabolic stability), and Boc-amine (chemoselective deprotection) in one scaffold (MW 253.29). • Enables sequential SuFEx ligation → deprotection → diversification for ABPP probes and TCI libraries. • Supplied at ≥95% purity; request quote for mg to gram scales with global shipping.

Molecular Formula C9H16FNO4S
Molecular Weight 253.29 g/mol
Cat. No. B13616505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
Molecular FormulaC9H16FNO4S
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CS(=O)(=O)F
InChIInChI=1S/C9H16FNO4S/c1-8(2,3)15-7(12)11-9(4-5-9)6-16(10,13)14/h4-6H2,1-3H3,(H,11,12)
InChIKeyXFDCHRLOVHLGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: Overview


tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate (CAS 2169140-49-0; molecular formula C₉H₁₆FNO₄S; MW 253.29 g/mol) is a heterobifunctional small molecule that integrates three orthogonal chemical features within a single, compact architecture: (i) a sulfur(VI) fluoride exchange (SuFEx)-competent fluorosulfonylmethyl warhead, (ii) a cyclopropane ring that imparts conformational rigidity and metabolic stability advantages, and (iii) a tert-butyl carbamate (Boc)-protected primary amine available for Chemoselective deprotection and downstream diversification . This combination positions the compound as a non-commercial, specialized research intermediate for constructing covalent chemical probes, activity-based protein profiling (ABPP) reagents, and targeted covalent inhibitor (TCI) libraries within the broader SuFEx click chemistry paradigm established by Sharpless and co-workers in 2014 [1].

1
SuFEx-compatible fluorosulfonylmethyl warhead — enables water-tolerant click conjugation
2
Cyclopropane scaffold — introduces conformational rigidity and steric shielding around the electrophile
3
Boc-protected amine — allows orthogonal deprotection for sequential diversification

Why Simple Sulfonyl Fluorides and Boc-Amines Fall Short


The scientific and industrial value of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate resides in the spatial and electronic synergy of its three functional modules, which cannot be replicated by mixing separate reagents. A generic sulfonyl fluoride such as cyclopropanesulfonyl fluoride (CAS 822-49-1) lacks both the Boc-protected amine handle required for orthogonal conjugation and the methylene spacer that modulates electrophilicity at the sulfur center . Conversely, a standard Boc-amine building block (e.g., N-Boc-cyclopropylamine) carries no SuFEx-reactive warhead and therefore cannot participate in sulfur(VI) fluoride exchange ligation [1]. The integrated fluorosulfonylmethyl-cyclopropyl-carbamate scaffold uniquely delivers: (a) a covalent warhead for irreversible target engagement, (b) a cyclopropane ring that enhances metabolic stability relative to linear alkyl spacers, and (c) a protected amine for Chemoselective elaboration — three properties that must be simultaneously present for the compound's intended applications in chemical biology and medicinal chemistry, making simple in-class substitution chemically non-viable [2].

Handle gap Generic sulfonyl fluorides lack the Boc-amine; sequential bifunctional diversification may not be achievable.
Warhead absent Standard Boc-amines carry no SuFEx-reactive group; cannot support covalent ligation without introducing a warhead.
Hydrolytic liability Sulfonyl chlorides undergo rapid hydrolysis in water; may disrupt biochemical workflows that require aqueous conditions.

Quantitative Evidence vs. Closest Analogs


Aqueous Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride

The target compound's fluorosulfonylmethyl group engages in sulfur(VI) fluoride exchange (SuFEx) chemistry, a click reaction that is explicitly water- and oxygen-friendly, UV- and thermally inert [1]. In contrast, sulfonyl chlorides — the historically dominant electrophilic sulfur(VI) reagents — undergo rapid hydrolysis in aqueous media and cannot be used under physiological conditions without competing degradation [2]. Quantitative stability comparison: generic sulfonyl fluorides exhibit thermodynamic stability against thermolysis and nucleophilic substitution, and demonstrate inert reactivity even in refluxing aniline [1], whereas sulfonyl chlorides react violently with water and require strictly anhydrous handling [2]. This differential translates directly to the compound's utility in biochemical assay environments where sulfonyl chlorides are non-viable.

Aqueous stability
Class-level inference
Fluorosulfonyl: water-stable, O₂-tolerant Sulfonyl chloride: rapid hydrolysis
Enables deployment in aqueous biochemical assays
Aryl SF t½ >24 h at pH 7.4 reported; exact compound t½ not published
SuFEx click chemistry sulfonyl fluoride stability covalent warhead design

Enhanced Stability vs. PMSF via Cyclopropane Shielding

Phenylmethylsulfonyl fluoride (PMSF), the most widely used sulfonyl fluoride-based serine protease inhibitor, suffers from rapid hydrolytic degradation in aqueous solution, with a reported half-life of only 110 minutes at pH 7.5 (35 min at pH 8, 25 °C) [1]. This rapid inactivation necessitates frequent re-addition during biochemical workflows and limits its utility in longer-duration experiments [1]. While direct hydrolytic half-life data for the target compound have not been published, the cyclopropane ring is recognized to confer steric shielding around the sulfonyl fluoride center and to enhance metabolic stability relative to unstrained alkyl substituents [2]. The geminal substitution pattern at the cyclopropane 1-position (quaternary center bearing both the fluorosulfonylmethyl group and the Boc-carbamate) introduces additional steric congestion that is expected to further retard nucleophilic attack on sulfur relative to the sterically unencumbered benzylic position of PMSF [2]. This structural feature provides a mechanistic rationale for improved aqueous persistence compared with the PMSF benchmark.

Stability vs. PMSF
Class-level inference
PMSF t½ = 110 min → cyclopropane-shielded expected longer
Supports extended aqueous persistence for long-duration assays
Exact hydrolytic half-life for this compound not yet reported
serine protease inhibitor PMSF hydrolytic stability cyclopropane effect

Orthogonal Boc-Amine Handle for Sequential Derivatization

The target compound carries a tert-butyl carbamate (Boc)-protected primary amine directly attached to the cyclopropane ring, orthogonally positioned relative to the fluorosulfonylmethyl warhead . This enables a two-step sequential functionalization strategy: (Step 1) SuFEx conjugation via the sulfonyl fluoride with amine-, alcohol-, or other nucleophile-bearing modules under mild click conditions [1]; (Step 2) acidolytic Boc deprotection (TFA/DCM) to liberate the free amine for subsequent amide coupling, reductive amination, or sulfonamide formation [2]. Comparator cyclopropanesulfonyl fluoride (CAS 822-49-1) possesses the SuFEx handle but entirely lacks an amine or protected amine, offering no site for post-conjugation elaboration . The Boc-carbamate also serves a practical handling function: it suppresses undesired nucleophilic reactivity of the amine during SuFEx reactions, preventing self-reaction or cross-linking that would otherwise consume the sulfonyl fluoride warhead [2].

Orthogonal handles
Head-to-head comparison
2 handles: SuFEx warhead + Boc-amine Cyclopropanesulfonyl fluoride: 1 handle (warhead only)
Enables sequential library diversification per synthetic step
Standard SuFEx + Boc deprotection chemistry
orthogonal deprotection Boc chemistry bifunctional linker chemical probe design

Broad Amino Acid Reactivity vs. Acrylamide Warheads

Sulfonyl fluoride electrophiles — the warhead class embodied by the target compound — target a distinctively broad set of nucleophilic amino acid residues (active-site serine, threonine, tyrosine, lysine, cysteine, and histidine), in contrast to acrylamide-based covalent inhibitors that are largely restricted to cysteine [1]. This expanded residue coverage is functionally significant: it enables covalent targeting of proteins that lack a suitably positioned cysteine in their binding pocket [1]. Quantitative evidence from the SuFEx literature demonstrates that this broad reactivity translates into potent enzyme inhibition: 2-(fluorosulfonyl)phenyl fluorosulfate, a SuFEx-discovered covalent inhibitor of human neutrophil elastase (hNE), achieved an IC₅₀ of 0.24 μM with >833-fold selectivity over the homologous serine protease cathepsin G [2]. The target compound, bearing an aliphatic fluorosulfonylmethyl warhead on a cyclopropane scaffold, offers a differentiated steric and electronic profile versus aromatic sulfonyl fluorides, which may confer distinct residue selectivity and off-target profiles amenable to tailored covalent probe design [3].

Amino acid coverage
Class-level inference
6 residue types targeted (vs 1–2 for acrylamides)
Expands covalent target space beyond cysteine
Representative SuFEx inhibitor IC₅₀ 0.24 μM, >833-fold selectivity reported
covalent inhibitor amino acid targeting warhead selectivity chemical proteomics

Application Scenarios


ABPP Probes with Improved Stability Over PMSF

The compound serves as a core warhead-bearing scaffold for ABPP probe design targeting serine hydrolases and other enzyme classes. The fluorosulfonyl group provides the covalent warhead for active-site labeling (validated by the SuFEx ABPP literature [1]), while the cyclopropane ring is expected to confer greater aqueous persistence than the PMSF benchmark (t₁/₂ PMSF = 110 min at pH 7.5 [2]). The Boc-amine provides a conjugation site for installing affinity tags (biotin), fluorescent reporters, or click-chemistry handles (alkyne/azide) following SuFEx ligation of the primary target-binding element [3].

Fragment-Based Covalent Inhibitor Library via Sequential Diversification

The compound's orthogonal bifunctionality enables a two-dimensional library synthesis strategy: first, SuFEx-mediated attachment of diverse fragment-sized amines or alcohols to the fluorosulfonyl group (exploiting SuFEx water/oxygen tolerance [1]); second, Boc deprotection to liberate the cyclopropylamine for coupling with carboxylic acid-, sulfonyl chloride-, or isocyanate-bearing diversity elements [3]. This sequential strategy generates structural complexity inaccessible from mono-functional sulfonyl fluoride building blocks such as cyclopropanesulfonyl fluoride , and directly supports fragment-based drug discovery campaigns seeking covalent mechanisms of action.

Lysine- and Tyrosine-Targeted Covalent Probes

Because sulfonyl fluoride warheads modify tyrosine, lysine, and histidine residues in addition to serine and cysteine [1], this building block enables the development of covalent probes for protein targets that lack a suitably positioned cysteine nucleophile. The cyclopropane scaffold provides a conformationally constrained spacer that can orient the warhead within a binding pocket, potentially enhancing residue selectivity [2]. This application addresses a documented gap in the chemical biology toolkit, where acrylamide-based probes are ineffective against cysteine-free binding sites [1].

SuFEx Bioconjugation Linker for ADCs and Peptide Conjugates

The compound can function as a heterobifunctional linker for bioconjugation: the sulfonyl fluoride undergoes SuFEx reaction with a payload molecule bearing a nucleophilic handle (e.g., an amine-containing drug), while the deprotected amine can be elaborated with a maleimide or NHS-ester for subsequent conjugation to a cysteine or lysine residue on an antibody or peptide scaffold [1]. The water-compatible SuFEx conditions [1] are compatible with biomolecular handling requirements, and the cyclopropane ring's metabolic stability contribution [3] may enhance the in vivo persistence of the resulting conjugate relative to linear alkyl linkers.

Application
Selection Property
Validation Focus
ABPP probe assembly with extended aqueous persistence
Cyclopropane-shielded SuFEx warhead
Aqueous stability relative to PMSF benchmark
Fragment-based covalent inhibitor library synthesis
Sequential bifunctional diversification
Orthogonal Boc deprotection and SuFEx ligation efficiency
Covalent probes targeting non-cysteine residues
Broad amino-acid warhead reactivity
Labeling of lysine, tyrosine, and histidine in binding sites
Bioconjugation linker for antibody/probe constructs
Water-compatible SuFEx conditions
Conjugation yield and conjugate integrity
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